molecular formula C11H18N2 B1384693 [(2R)-2-aminopropyl](benzyl)methylamine CAS No. 1035211-86-9

[(2R)-2-aminopropyl](benzyl)methylamine

Cat. No.: B1384693
CAS No.: 1035211-86-9
M. Wt: 178.27 g/mol
InChI Key: AVTMHOATGUADSI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-aminopropylmethylamine is an organic compound with the molecular formula C11H18N2. It is a chiral amine, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminopropylmethylamine typically involves the reductive amination of benzylamine with an appropriate aldehyde or ketone. One common method is to react benzylamine with acetone in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-aminopropylmethylamine may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminopropylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like PhI(OAc)2 in combination with TEMPO.

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or sulfonamides when reacted with acid chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, sulfonamides.

Scientific Research Applications

(2R)-2-aminopropylmethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-aminopropylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

(2R)-2-aminopropylmethylamine can be compared to other similar compounds, such as:

    N-methylbenzylamine: Similar structure but lacks the chiral center.

    N-benzylmethylamine: Similar structure but lacks the additional methyl group on the nitrogen.

    N-methyl-1-phenylethylamine: Similar structure but with a different substitution pattern on the nitrogen.

The uniqueness of (2R)-2-aminopropylmethylamine lies in its chiral nature and the specific arrangement of its functional groups, which can lead to distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2R)-1-N-benzyl-1-N-methylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTMHOATGUADSI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-2-aminopropyl](benzyl)methylamine
Reactant of Route 2
Reactant of Route 2
[(2R)-2-aminopropyl](benzyl)methylamine
Reactant of Route 3
Reactant of Route 3
[(2R)-2-aminopropyl](benzyl)methylamine
Reactant of Route 4
Reactant of Route 4
[(2R)-2-aminopropyl](benzyl)methylamine
Reactant of Route 5
[(2R)-2-aminopropyl](benzyl)methylamine
Reactant of Route 6
Reactant of Route 6
[(2R)-2-aminopropyl](benzyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.